1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide
Description
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-20-12-16(17(22)21(2)18(20)23)27(24,25)19-13-8-10-15(11-9-13)26-14-6-4-3-5-7-14/h3-11,16,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMMDLZQWJPNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a diazinane core with sulfonamide and phenoxy substituents. The molecular formula is , and its molecular weight is approximately 336.37 g/mol. The presence of the sulfonamide group suggests potential applications in antimicrobial activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the diazinane ring : Utilizing appropriate precursors such as phenyl hydrazine and diketones.
- Introduction of the sulfonamide group : This can be achieved through reaction with sulfonyl chlorides under basic conditions.
- Phenoxy substitution : Achieved by nucleophilic substitution reactions with phenol derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 250 - 500 |
| Escherichia coli | >1000 |
| Pseudomonas aeruginosa | 500 - 750 |
| Enterococcus faecalis | 125 - 250 |
These results suggest that the compound may act by inhibiting bacterial cell wall synthesis or disrupting metabolic pathways.
The proposed mechanism for the biological activity includes:
- Inhibition of dihydropteroate synthase : A key enzyme in folate biosynthesis in bacteria.
- Disruption of protein synthesis : Through interference with ribosomal function.
Case Studies
Several studies have documented the biological effects of similar compounds:
- Study on Antibacterial Efficacy : A comparative study demonstrated that derivatives of sulfonamides showed enhanced antibacterial activity when modified with phenoxy groups. The study highlighted that structural modifications could significantly influence potency against Gram-positive bacteria .
- Antifungal Activity Investigation : Another research focused on dioxolane derivatives revealed promising antifungal properties against Candida albicans, suggesting that modifications in the diazinane structure could enhance antifungal efficacy .
- Toxicological Profile : Toxicity assessments indicated that while the compound exhibits antimicrobial properties, it also presents risks at higher concentrations, emphasizing the need for careful dosage regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The most closely related analog identified in the literature is 1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-1,3-diazinane-5-sulfonamide (hereafter referred to as Compound A), which substitutes the 4-phenoxyphenyl group with a 4-isopropylphenyl moiety . Additional analogs include triazole-based sulfonamides (e.g., derivatives from ) and quinolinone sulfonamides, which share the sulfonamide functional group but differ in core heterocycles.
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Key Observations :
Key Insights :
- Synthesis : The target compound likely follows sulfonamide coupling strategies, akin to Compound A and triazole derivatives, but specific protocols are undocumented in the provided evidence.
- Crystallography : Tools like SHELX and Mercury CSD enable analysis of hydrogen-bonding patterns and crystal packing, critical for understanding stability and polymorphism .
Research Findings and Implications
Stability and Formulation Challenges
- The phenoxy group’s bulkiness may complicate crystallization, necessitating advanced packing analysis (e.g., graph set analysis ).
- Higher logP values could pose solubility challenges, requiring formulation with co-solvents or nanocarriers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
